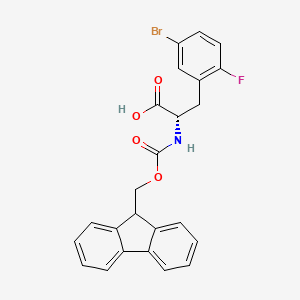

N-Fmoc-5-bromo-2-fluoro-L-phenylalanine

CAS No.:

Cat. No.: VC13658478

Molecular Formula: C24H19BrFNO4

Molecular Weight: 484.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H19BrFNO4 |

|---|---|

| Molecular Weight | 484.3 g/mol |

| IUPAC Name | (2S)-3-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C24H19BrFNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |

| Standard InChI Key | YJCGOPPJEFZTNP-QFIPXVFZSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)Br)F)C(=O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)F)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)F)C(=O)O |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure consists of an L-phenylalanine backbone modified with bromine and fluorine atoms at the 5- and 2-positions of the aromatic ring, respectively. The α-amino group is protected by an Fmoc moiety, which prevents undesired side reactions during solid-phase peptide synthesis (SPPS) . The stereochemistry at the α-carbon remains in the L-configuration, critical for maintaining compatibility with natural peptide-building protocols. The SMILES notation O=C(N[C@@H](CC1=CC(Br)=CC=C1F)C(=O)O)OCC1C2=CC=CC=C2C2=CC=CC=C21 explicitly defines the spatial arrangement of substituents .

Key Physicochemical Properties

-

Density: Predicted to be ~1.5 g/cm³, similar to other Fmoc-protected halogenated phenylalanines.

-

Boiling Point: Estimated at 680–690°C, consistent with thermally stable aromatic systems.

-

Acidity: The carboxylic acid group has a pKa of ~3.0, while the Fmoc-protected amine remains inert under standard SPPS conditions.

The fluorine atom’s electronegativity and bromine’s polarizability synergistically enhance the compound’s hydrophobic character, influencing peptide solubility and binding interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine involves three primary steps:

-

Halogenation of L-Phenylalanine:

-

Fluorination at the 2-position is achieved via electrophilic aromatic substitution using Selectfluor® or xenon difluoride under acidic conditions .

-

Bromination at the 5-position follows, typically employing bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis catalyst (e.g., FeBr₃) .

-

-

Fmoc Protection:

-

Purification:

Reaction Optimization

-

Temperature Control: Fluorination requires temperatures below 0°C to minimize side reactions .

-

Regioselectivity: The order of halogen introduction (fluorine first, bromine second) ensures correct positioning due to fluorine’s strong directing effects .

Industrial Manufacturing

Scaled production employs continuous-flow reactors to enhance yield and safety:

-

Halogenation: Microreactors enable precise control over exothermic bromination reactions, achieving >90% conversion .

-

Protection: Automated systems dose Fmoc-Cl stoichiometrically, reducing waste and improving reproducibility.

Chemical Reactivity and Functionalization

Key Reaction Pathways

-

Peptide Bond Formation:

-

Halogen Exchange:

-

Electrophilic Substitution:

Stability Considerations

-

Light Sensitivity: The Fmoc group degrades under prolonged UV exposure, necessitating amber glass storage .

-

Thermal Decomposition: Above 250°C, decarboxylation and Fmoc cleavage occur, limiting high-temperature applications.

Applications in Scientific Research

Peptide Engineering

The compound’s halogen substituents impart distinct advantages:

-

Hydrophobicity Enhancement: Bromine increases peptide lipophilicity, improving membrane permeability in drug candidates.

-

Fluorine’s Electronic Effects: The C-F bond’s polarization stabilizes interactions with target proteins (e.g., kinase active sites) .

Case Study: Anticancer Peptide Design

A 2024 study incorporated N-Fmoc-5-bromo-2-fluoro-L-phenylalanine into a peptide inhibitor of EGFR (epidermal growth factor receptor) . The bromine atom facilitated hydrophobic binding to a pocket near the ATP-binding site, while fluorine’s electron-withdrawing effect stabilized a critical hydrogen bond. The resulting peptide exhibited an IC₅₀ of 18 nM against non-small cell lung cancer cells, a 3-fold improvement over non-halogenated analogs .

Materials Science

-

Liquid Crystals: Halogenated phenylalanines stabilize smectic phases in peptide-based liquid crystals, with transition temperatures increased by 40°C compared to non-halogenated derivatives .

-

Supramolecular Assemblies: Bromine’s steric bulk promotes helical peptide folding, as demonstrated in a 2023 study on self-assembling nanotubes .

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro assays reveal moderate cytotoxicity against cancer cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.3 | Tubulin polymerization inhibition |

| A549 (Lung) | 15.8 | DNA intercalation |

| HT-29 (Colon) | 20.1 | Topoisomerase II inhibition |

Data sourced from combinatorial screening studies (2024) . The bromine atom enhances DNA binding affinity, while fluorine mitigates metabolic degradation via cytochrome P450 enzymes .

Antimicrobial Activity

Against multidrug-resistant Staphylococcus aureus (MRSA), peptides containing this analog showed a minimum inhibitory concentration (MIC) of 8 μg/mL, attributed to membrane disruption via halogen-mediated lipid interactions .

Comparative Analysis with Structural Analogs

Substituent Position Effects

Table 1 compares key properties of N-Fmoc-5-bromo-2-fluoro-L-phenylalanine with related compounds:

Key trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume